

The Discovery and History of Bismuth-214 (Radium C): A Technical Guide

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Compound of Interest

Compound Name: Bismuth-214

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Abstract

This technical guide provides a comprehensive overview of the discovery and history of **Bismuth-214** (^{214}Bi), an isotope of bismuth initially designated as Radium C. It details the pioneering experiments and methodologies of early twentieth-century scientists, including Marie and Pierre Curie and Ernest Rutherford, that led to its identification and characterization. This document is intended for researchers, scientists, and professionals in drug development who are interested in the historical context and foundational techniques of radiochemistry and nuclear physics. The guide summarizes key quantitative data, outlines reconstructed experimental protocols, and provides visualizations of the relevant decay pathway and a representative experimental workflow.

Introduction: The Dawn of Radioactivity

The late 19th and early 20th centuries were a period of revolutionary scientific discovery, particularly in the field of atomic physics. The discovery of radioactivity by Henri Becquerel in 1896, followed by the groundbreaking work of Marie and Pierre Curie, opened up a new realm of scientific inquiry. The Curies' meticulous investigation of pitchblende, a uranium-rich ore, revealed that the ore was significantly more radioactive than the uranium it contained, suggesting the presence of other, more potent radioactive elements. This hypothesis led them to the discovery of polonium and radium in 1898.

Further research by Ernest Rutherford and others into the nature of the radiation emitted by these new elements revealed a complex series of transformations, what we now know as

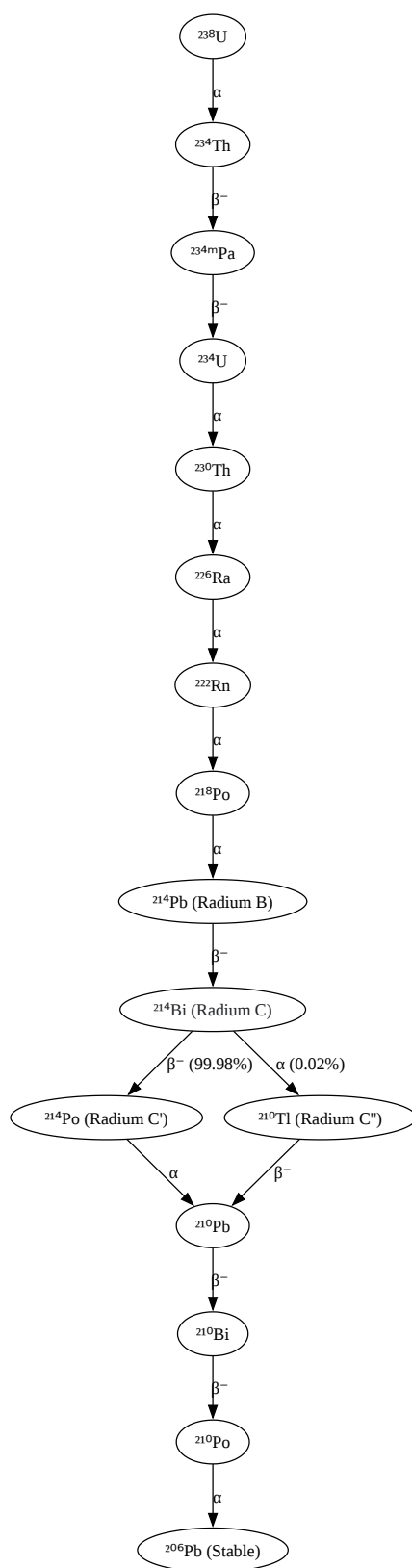
radioactive decay chains. It was within this flurry of discovery that **Bismuth-214**, then known as Radium C, was identified as a key component of the decay series of Radium.

The Identity of Radium C: Bismuth-214

Initially, the decay products of radium were named sequentially with letters: Radium A, B, C, etc. These "emanations" were later identified as isotopes of different elements. Radium C was found to be an isotope of bismuth with a mass number of 214. It is a naturally occurring radioisotope in the Uranium-238 decay series, a long chain of radioactive decays that begins with Uranium-238 and ends with the stable isotope Lead-206.

Position in the Uranium-238 Decay Chain

Bismuth-214 is formed from the beta decay of Lead-214 (Radium B) and subsequently decays, primarily through beta decay, to Polonium-214 (Radium C'). A minor fraction of **Bismuth-214** decays via alpha decay to Thallium-210 (Radium C").



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Quantitative Data

The early 20th-century researchers meticulously measured the properties of the newly discovered radioactive substances. The following table summarizes the key quantitative data for **Bismuth-214** as determined by these pioneering experiments and refined by modern measurements.

Property	Value	Reference
Half-life	19.9 minutes	
Decay Mode	Beta (β^-) decay (99.98%)	
Alpha (α) decay (0.02%)		
Parent Isotope	Lead-214 (^{214}Pb)	
Primary Daughter Isotope	Polonium-214 (^{214}Po)	
Alpha Decay Daughter	Thallium-210 (^{210}Tl)	
Beta Decay Energy (Q-value)	3.27 MeV	
Alpha Decay Energy (Q-value)	5.62 MeV	

Experimental Protocols

The following sections describe the likely experimental protocols used for the separation and identification of **Bismuth-214** (Radium C), reconstructed from historical accounts of the scientific practices of the time.

Separation of Radium and its Decay Products from Pitchblende

The initial challenge was to isolate radium from the complex mineral matrix of pitchblende. The Curies developed a laborious process of chemical separation based on the principle of fractional crystallization.

Objective: To isolate a radium-rich fraction from pitchblende ore.

Methodology:

- **Crushing and Leaching:** The pitchblende ore was first crushed into a fine powder. This powder was then leached with a strong acid, such as hydrochloric acid, to dissolve the uranium and other metals, leaving behind a solid residue.
- **Sulfate Precipitation:** The acidic solution containing dissolved metals was treated with sulfuric acid. This caused the precipitation of insoluble sulfates, including those of barium and radium.
- **Conversion to Carbonates:** The precipitated sulfates were then boiled with a concentrated solution of sodium carbonate. This converted the barium and radium sulfates into carbonates, which are soluble in acid.
- **Fractional Crystallization:** The barium and radium carbonates were dissolved in hydrochloric acid to form chlorides. Radium chloride is slightly less soluble than barium chloride. By repeatedly dissolving the chloride mixture in water and allowing it to partially recrystallize, the radium chloride would preferentially concentrate in the crystals. This process was repeated hundreds of times to achieve a progressively purer sample of radium chloride.

Identification and Characterization of Radium C (Bismuth-214)

Once a source of radium was obtained, its decay products could be studied. The short-lived nature of Radium C meant that it had to be isolated and analyzed quickly. The "recoil method" was a key technique for separating the daughter products from the parent. When a nucleus emits an alpha particle, the daughter nucleus recoils with significant momentum, allowing it to be physically separated.

Objective: To isolate and characterize Radium C.

Methodology:

- **Preparation of a Radium Source:** A purified sample of a radium salt (e.g., radium chloride) was deposited as a thin layer on a metal plate.

- **Collection of Recoil Atoms:** A second, negatively charged plate was placed in close proximity to the radium-coated plate in a vacuum. As Radium A (Polonium-218) decayed by alpha emission to Radium B (Lead-214), the recoiling Radium B atoms would be ejected from the source plate and collected on the second plate. Radium B would then decay to Radium C (**Bismuth-214**) on this collector plate.
- **Measurement of Radioactivity:** The collector plate, now coated with Radium B and Radium C, was quickly removed and placed in an electroscope or near a photographic plate or a scintillating screen to measure its radioactivity.
- **Half-life Determination:** The activity of the collected sample was measured at regular intervals. By plotting the activity against time, the half-life of the decaying substances could be determined. The decay curve would show the characteristic half-lives of Radium B and Radium C.
- **Analysis of Radiation Type:** To distinguish between alpha and beta radiation, thin sheets of aluminum foil were placed between the radioactive source and the detector. Alpha particles are stopped by a very thin sheet of foil, while beta particles are more penetrating. By observing the change in the detected radiation with increasing foil thickness, the type of radiation could be identified. The deflection of the particles in a magnetic field was also used to differentiate between the positively charged alpha particles and the negatively charged beta particles.



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Conclusion

The discovery and characterization of **Bismuth-214**, or Radium C, was a significant step in unraveling the complexities of radioactive decay. The innovative and painstaking experimental work of pioneers like the Curies and Rutherford laid the foundation for our modern

understanding of nuclear physics and radiochemistry. The techniques they developed, though rudimentary by today's standards, demonstrate a remarkable ingenuity and perseverance that continues to inspire scientific research. This guide serves as a testament to their contributions and provides a valuable historical and technical resource for the scientific community.

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